molecular formula C17H17N3O3 B1408155 methyl 4-amino-1-benzyl-6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-5-carboxylate CAS No. 1428794-41-5

methyl 4-amino-1-benzyl-6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-5-carboxylate

Cat. No. B1408155
CAS RN: 1428794-41-5
M. Wt: 311.33 g/mol
InChI Key: AAYUTNNPWINVHV-UHFFFAOYSA-N
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Description

Heterocyclic compounds, such as the one you mentioned, are of significant interest in medicinal chemistry due to their wide range of biological activities . They often serve as the core structure of many natural products and drugs .


Synthesis Analysis

The synthesis of heterocyclic compounds can be complex and varies greatly depending on the specific compound. For example, imidazole derivatives, which are structurally similar to your compound, can be synthesized from glyoxal and ammonia .


Molecular Structure Analysis

The molecular structure of these compounds typically includes a ring structure with various functional groups attached. These functional groups can greatly influence the compound’s reactivity and biological activity .


Chemical Reactions Analysis

The chemical reactions involving these compounds can be quite diverse, depending on their structure and the conditions under which the reactions are carried out .


Physical And Chemical Properties Analysis

Heterocyclic compounds like the one you mentioned often have high solubility in water and other polar solvents due to the presence of polar functional groups .

Safety And Hazards

The safety and hazards associated with these compounds can vary greatly depending on their specific structure and properties. Some may be safe to handle under normal conditions, while others may be toxic or hazardous .

Future Directions

The development of new drugs that overcome current public health problems is a major focus in the field of medicinal chemistry. Heterocyclic compounds, due to their diverse biological activities, are of great interest in this regard .

properties

IUPAC Name

methyl 4-amino-1-benzyl-6-methyl-7-oxopyrrolo[2,3-c]pyridine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3/c1-19-15(17(22)23-2)13(18)12-8-9-20(14(12)16(19)21)10-11-6-4-3-5-7-11/h3-9H,10,18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAYUTNNPWINVHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C2=C(C1=O)N(C=C2)CC3=CC=CC=C3)N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-amino-1-benzyl-6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-5-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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methyl 4-amino-1-benzyl-6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-5-carboxylate
Reactant of Route 2
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methyl 4-amino-1-benzyl-6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-5-carboxylate
Reactant of Route 3
methyl 4-amino-1-benzyl-6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-5-carboxylate
Reactant of Route 4
Reactant of Route 4
methyl 4-amino-1-benzyl-6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-5-carboxylate
Reactant of Route 5
methyl 4-amino-1-benzyl-6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-5-carboxylate
Reactant of Route 6
Reactant of Route 6
methyl 4-amino-1-benzyl-6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-5-carboxylate

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